Hexafluoroglutaric anhydride
Overview
Description
Hexafluoroglutaric anhydride, also known as 2,2,3,3,4,4-hexafluoropentanedioic anhydride, is an organic compound with the molecular formula C5F6O3 and a molecular weight of 222.04 g/mol . It is a colorless crystalline solid with a density of approximately 1.654 g/mL at 25°C and a boiling point of 72°C . This compound is known for its high thermal and chemical stability, making it a valuable intermediate in organic synthesis .
Preparation Methods
Hexafluoroglutaric anhydride can be synthesized through several routes. One common method involves the reaction of 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene with potassium permanganate and sodium hydroxide at a pH of 9 . The resulting product is then treated with 1H-imidazole, oxalyl chloride, and 18-crown-6 ether in dichloromethane at 25°C for 2.5 hours . The reaction mixture is then subjected to reduced pressure distillation to obtain this compound with a yield of 34.9% .
Chemical Reactions Analysis
Hexafluoroglutaric anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexafluoroglutaric acid.
Reduction: Reduction reactions can yield hexafluoroglutaric acid derivatives.
Substitution: It can react with nucleophiles to form substituted products.
Common reagents used in these reactions include potassium permanganate, sodium hydroxide, oxalyl chloride, and 1H-imidazole . The major products formed from these reactions are hexafluoroglutaric acid and its derivatives .
Scientific Research Applications
Hexafluoroglutaric anhydride has a wide range of applications in scientific research:
Biology: Its derivatives are used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of perfluorinated, fluoroalkyl, and supercritical particles.
Mechanism of Action
The mechanism of action of hexafluoroglutaric anhydride involves its ability to chelate metal ions and form stable complexes . This property is utilized in various applications, including catalysis and material science. The molecular targets and pathways involved in its action are primarily related to its interaction with metal ions and its ability to form stable anhydride bonds .
Comparison with Similar Compounds
Hexafluoroglutaric anhydride is unique due to its high fluorine content and stability. Similar compounds include:
Tetrafluorophthalic anhydride: Another fluorinated anhydride with similar stability but different reactivity.
Tetrafluorosuccinic anhydride: A related compound with fewer fluorine atoms and different chemical properties.
These compounds share some similarities in their applications but differ in their specific reactivity and stability profiles.
Properties
IUPAC Name |
3,3,4,4,5,5-hexafluorooxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F6O3/c6-3(7)1(12)14-2(13)4(8,9)5(3,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYAGCYJVNHXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191037 | |
Record name | Perfluoroglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191037 | |
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Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | Hexafluoroglutaric anhydride | |
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CAS No. |
376-68-1 | |
Record name | 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoroglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5-hexafluorodihydro-2H-pyran-2,6(3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.193 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the electron affinity of hexafluoroglutaric anhydride and how was it determined?
A: The electron affinity of this compound (HFGA) was measured to be 1.5 ± 0.2 eV using a cesium collisional ionization technique []. This technique involves colliding HFGA molecules with cesium atoms, which can result in the transfer of an electron from the cesium atom to the HFGA molecule. By measuring the energy of the electrons produced in this process, researchers can determine the electron affinity of the molecule.
Q2: What happens when this compound interacts with low-energy electrons?
A: HFGA undergoes dissociative electron attachment when interacting with low-energy electrons []. This process leads to the formation of several negative ions, including C3F6CO2−, C3F6CO−, C3F6−, and F−. The asterisk indicates that some of these ions are metastable, meaning they can exist for a short period before undergoing autodetachment of the electron. Interestingly, the production of C3F6CO2− from HFGA upon thermal electron attachment occurs with a remarkably large cross-section (∼ 10−14 cm2) []. This indicates a high probability of this specific dissociation pathway.
Q3: Can this compound be used to synthesize building blocks for immobilized catalysts?
A: Yes, HFGA can be used in the synthesis of partly fluorinated trialkoxysilyl-substituted carboxylic acids, which serve as precursors to silver(I) carboxylates []. These silver complexes, bearing the trialkoxysilyl tail, can be conveniently attached to silica surfaces, as confirmed by DRIFT measurements []. This immobilization strategy offers a promising route for developing SiO2-grafted transition metal catalysts via ligand exchange reactions.
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